RAB 25 protein
Description
Classification within the Rab GTPase Superfamily
Rab proteins constitute the largest branch of the Ras superfamily of small GTPases, with over 60 members identified in humans. oncotarget.comnih.govportlandpress.comresearchgate.net These proteins are essential components of virtually all membrane trafficking pathways, regulating processes such as vesicle budding, motility, tethering, and fusion. oncotarget.comnih.govportlandpress.comresearchgate.netmolbiolcell.orgnih.govcreativebiolabs.netfrontiersin.orguniprot.org Rab proteins function by cycling between an inactive GDP-bound state and an active GTP-bound state, a process regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). portlandpress.comcreativebiolabs.netfrontiersin.orgresearchgate.net In their active, GTP-bound state, Rabs localize to specific membrane compartments and recruit effector proteins that mediate downstream trafficking events. portlandpress.comnih.govcreativebiolabs.netfrontiersin.org RAB 25 is classified within this large and functionally diverse family. oncotarget.comresearchgate.netgenecards.org
Position within the Rab11 Subfamily (Rab11a, Rab11b, and RAB 25 Protein)
RAB 25 is specifically grouped into the Rab11 subfamily, alongside Rab11a and Rab11b. oncotarget.comnih.govportlandpress.commolbiolcell.orgwikipedia.orgmdpi.comamegroups.org These three proteins are encoded by distinct genes. nih.govportlandpress.comwikipedia.orgmdpi.com While Rab11a and Rab11b share a high degree of sequence similarity (89% amino acid identity), the identity between RAB 25 and either Rab11a or Rab11b is lower, less than 70%. mdpi.com Despite these sequence differences, the putative effector domains of Rab11a and RAB 25 are notably similar, showing 90% conservation, which suggests they may interact with similar target molecules to exert their functions. molbiolcell.org This subfamily is particularly known for its involvement in regulating vesicular trafficking through recycling endosomes. nih.govwikipedia.org
Evolutionary Conservation and Ubiquity in Eukaryotic Organisms
Rab proteins, as a family, are evolutionarily conserved across eukaryotic organisms, with homologs found in species ranging from yeast to humans. oncotarget.comnih.govnih.govnih.govtandfonline.comoup.commolbiolcell.org This conservation underscores their fundamental importance in core cellular processes like membrane trafficking, which are essential for eukaryotic life. nih.govmolbiolcell.org While many Rab proteins are ubiquitously expressed across various tissues, RAB 25 exhibits a more restricted expression pattern. portlandpress.com Research indicates that RAB 25 expression is predominantly found in epithelial tissues, including those of the gastrointestinal tract, kidney, and lung. oncotarget.comportlandpress.commolbiolcell.org This tissue-specific expression suggests that RAB 25 may regulate functions unique to epithelial cells. oncotarget.commolbiolcell.org
Fundamental Role in Intracellular Membrane Trafficking and Vesicle Dynamics
RAB 25, like other Rab GTPases, serves as a crucial regulator of intracellular membrane trafficking and vesicle dynamics. oncotarget.comnih.govportlandpress.comresearchgate.netmolbiolcell.orgnih.govcreativebiolabs.netfrontiersin.orguniprot.orggenecards.orgwikipedia.orgrndsystems.comtechscience.comnih.gov Its function involves controlling the movement of substances between different cellular compartments. oncotarget.com Specifically, RAB 25 has been implicated in regulating transport through the recycling endosomal system, particularly the apical recycling pathway in polarized epithelial cells. oncotarget.commolbiolcell.orgnih.govuniprot.orgwikipedia.org Studies have shown that RAB 25 colocalizes with Rab11a in certain cell types, suggesting a shared role in this compartment. molbiolcell.org Overexpression of RAB 25 in polarized epithelial cells has been demonstrated to affect the rate of receptor transcytosis and apical recycling of internalized ligands, while not impacting basolateral recycling. molbiolcell.org These findings are consistent with a specific role for RAB 25 in regulating transport through apical recycling endosomes in epithelial cells. molbiolcell.org Furthermore, RAB 25 is involved in the recycling of cell-surface receptors and the activation of cellular signaling pathways, influencing diverse cellular functions. oncotarget.comresearchgate.net Research also indicates that RAB 25 promotes the invasive migration of cells by localizing and maintaining specific integrins, such as alpha-V/beta-1, at the tips of extending pseudopodia. nih.govuniprot.orgresearchgate.netnih.gov This highlights its involvement in the trafficking of specific cargo molecules crucial for cell behavior. RAB25 has also been shown to be a functional GTPase, exhibiting endogenous GTPase activity that can be augmented by the presence of GTPase-activating proteins (GAPs). molbiolcell.org
| Feature | Description | Supporting Research Findings |
| Classification | Member of the Rab GTPase family, part of the Ras superfamily. oncotarget.comnih.govportlandpress.comresearchgate.netfrontiersin.orgresearchgate.netgenecards.org | Over 60 Rab members in humans; Rabs regulate vesicle trafficking. portlandpress.comcreativebiolabs.net |
| Subfamily | Belongs to the Rab11 subfamily (Rab11a, Rab11b, RAB 25). oncotarget.comnih.govportlandpress.commolbiolcell.orgwikipedia.orgmdpi.comamegroups.org | Distinct genes encode Rab11a, Rab11b, and RAB 25. nih.govportlandpress.comwikipedia.orgmdpi.com Effector domains of Rab11a and RAB 25 are highly conserved (90%). molbiolcell.org |
| Evolutionary Conservation | Rab family is conserved in eukaryotes (yeast to human). oncotarget.comnih.govnih.govnih.govtandfonline.comoup.commolbiolcell.org | Rabs retain functions in similar intracellular transport steps across organisms. nih.gov |
| Expression Pattern | Primarily expressed in epithelial tissues (gastrointestinal tract, kidney, lung). oncotarget.comportlandpress.commolbiolcell.org | Contrasts with the ubiquitous expression of some other Rabs, like Rab11a. portlandpress.commolbiolcell.orgmdpi.com |
| Role in Trafficking | Regulates intracellular membrane trafficking and vesicle dynamics. oncotarget.comnih.govportlandpress.comresearchgate.netmolbiolcell.orgnih.govcreativebiolabs.netfrontiersin.orguniprot.orggenecards.orgwikipedia.orgrndsystems.comtechscience.comnih.gov | Involved in transport through recycling endosomes, particularly apical recycling in epithelial cells. oncotarget.commolbiolcell.orgnih.govuniprot.orgwikipedia.org |
| Specific Functions | Affects transcytosis and apical recycling; interacts with integrins; functional GTPase. nih.govmolbiolcell.orguniprot.orgresearchgate.netnih.gov | Overexpression slows transcytosis and apical recycling; colocalizes with Rab11a; promotes invasive migration by localizing integrin alpha-V/beta-1. nih.govmolbiolcell.orguniprot.orgresearchgate.netnih.gov |
Properties
CAS No. |
145186-60-3 |
|---|---|
Molecular Formula |
C11H12O2 |
Origin of Product |
United States |
Molecular and Functional Characteristics of Rab 25 Protein
Structural Features and Guanine (B1146940) Nucleotide Binding Cycle
RAB25 is a 23kDa protein with a general GTPase tertiary structure, characterized by a central barrel composed of a six-stranded β-sheet surrounded by α-helices. oncotarget.com The function of RAB25 is determined by two main structural features: the guanine nucleotide binding motif and the carboxyl-terminus region. oncotarget.com The guanine nucleotide binding motif enables RAB25 to bind with GTP (Guanosine Triphosphate) or GDP (Guanosine Diphosphate), which dictates its activity state. oncotarget.com
GTP-Bound Active State and GDP-Bound Inactive State Interconversion
Rab proteins, including RAB25, function as molecular switches by cycling between two main conformations: an inactive state bound to GDP and an active state bound to GTP. sigmaaldrich.comuniprot.orgoncotarget.com In the inactive GDP-bound state, Rab proteins are typically found in the cytosol. oncotarget.com Activation involves the exchange of GDP for GTP at the guanine nucleotide binding motif, leading to the formation of the active GTP-bound form. oncotarget.comresearchgate.net The active, GTP-bound RAB25 is then able to associate with intracellular membranes and recruit specific downstream effector proteins, which are directly responsible for various aspects of vesicle trafficking, such as formation, movement, tethering, and fusion. sigmaaldrich.comuniprot.org The intrinsic GTP hydrolysis activity of Rab proteins, which converts GTP back to GDP, along with the action of GTPase-activating proteins (GAPs), leads to the inactivation of the Rab protein. researchgate.net Conversion to the inactive state results in the dissociation of effector proteins from RAB25. researchgate.net
Research findings highlight the dynamic nature of this cycle:
Role of Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs)
The interconversion between the GDP-bound and GTP-bound states of RAB25 is tightly regulated by specific proteins. Guanine nucleotide exchange factors (GEFs) catalyze the exchange of GDP for GTP, thereby promoting the activation of RAB25. nih.govsigmaaldrich.comoncotarget.comebi.ac.uk Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis rate of RAB25, accelerating the conversion of GTP to GDP and leading to its inactivation. nih.govsigmaaldrich.comresearchgate.netebi.ac.uk Guanine nucleotide dissociation inhibitors (GDIs) also play a regulatory role by inhibiting GDP dissociation and promoting the cytosolic sequestration of Rab GTPases. nih.govebi.ac.uk
Specific GEFs and GAPs for RAB25 have been investigated. For instance, DENND6A has been shown to modulate RAB25 localization and favor GTP-loaded RAB25. biorxiv.org TBC1D8B has been identified as a GAP highly specific for RAB25. biorxiv.org
Post-Translational Modifications and Membrane Localization
Post-translational modifications, particularly at the C-terminus, are crucial for the proper membrane localization and function of Rab proteins, including RAB25. nih.govsigmaaldrich.comoncotarget.com
C-Terminal Motif Modifications (e.g., Prenylation)
The carboxyl-terminus of RAB25 contains a CCXXX motif. oncotarget.com Prenylation of the cysteine residues within this motif, often together with the addition of geranylgeranyl groups, is essential for the tight binding of Rab proteins to their specific vesicles and for their correct intracellular localization. sigmaaldrich.comnih.govoncotarget.com This lipid modification mediates membrane attachment. nih.gov
Research indicates the importance of this modification:
Studies have also explored the effect of inhibiting prenylation on RAS superfamily proteins, which can impact their localization and signaling. nih.gov
Association with Specific Vesicular Membranes
Post-translational modifications of the C-terminus, specifically the CCXXX motif of RAB25, determine its binding to specific vesicles. oncotarget.com RAB25 has been shown to associate with apical recycling endosomes and regulate the recycling of vesicles to the apical plasma membrane. sigmaaldrich.comnih.govoncotarget.com Its association with intracellular membranes is coupled with its activation (GTP-bound state), allowing it to recruit downstream effector proteins to the cytoplasmic surface of a subcellular compartment. sigmaaldrich.com
RAB25's association with vesicular membranes is crucial for its role in membrane trafficking. uniprot.orgoncotarget.com
Subcellular Localization within Epithelial Cells
RAB25 expression is specifically restricted to epithelial cells. sigmaaldrich.comnih.govmolbiolcell.org Within these cells, RAB25 exhibits distinct subcellular localization patterns. It is primarily associated with the apical recycling system of epithelial cells. sigmaaldrich.commolbiolcell.org Studies in polarized Madin–Darby Canine Kidney (MDCK) cells have shown that RAB25 colocalizes with Rab11a in subapical vesicles, consistent with its association with the apical recycling endosome. molbiolcell.orgmolbiolcell.org Fluorescently tagged RAB25 has also been observed near the plasma membrane, centrosomes, and cytokinetic midbody in zebrafish epithelial cells. elifesciences.orgbiorxiv.org RAB25 is also found on cytoplasmic vesicles and at the cell membrane, including the membrane of cell projections like pseudopodia, where it colocalizes with integrin alpha-V/beta-1 in vesicles at the pseudopodial tips. uniprot.orguniprot.orguniprot.org
The specific localization of RAB25 within epithelial cells is critical for its function in regulating apical transport and/or recycling of vesicles to the plasma membrane. nih.gov
Apical Recycling Endosomes
RAB 25 is associated with the apical recycling system in epithelial cells. uniprot.orguniprot.orgnih.govmolbiolcell.org This compartment, known as the apical recycling endosome (ARE), is an apically located, pericentriolar endosomal compartment where membrane constituents internalized from either the apical or basolateral poles are sorted for recycling or transcytosis. nih.govmolbiolcell.org
Studies in Madin-Darby Canine Kidney (MDCK) cells have shown that RAB 25 colocalizes with RAB11A in subapical vesicles, which are part of the apical recycling endosomal compartment. nih.govmolbiolcell.orgmolbiolcell.org Overexpression of RAB 25 in MDCK cells altered the distribution of RAB11A, causing it to coalesce into denser vesicular structures, although these vesicles remained dependent on intact microtubules for their integrity. nih.govmolbiolcell.orgmolbiolcell.org Internalized dimeric immunoglobulin A (IgA), a marker that traffics through the ARE, was detected in endosomes labeled with antibodies to both RAB11A and RAB 25. nih.govmolbiolcell.org
Overexpression of wild-type RAB 25 in MDCK cells decreased the rate of IgA transcytosis and apical recycling of internalized ligand, while basolateral recycling remained unaffected. nih.govmolbiolcell.orgmolbiolcell.org This suggests that RAB 25 may selectively regulate the apical recycling and/or transcytotic pathways. nih.govmolbiolcell.orgmolbiolcell.org Conversely, expression of a dominant-negative RAB25 mutant (RAB25T26N) did not alter apical recycling or transcytosis in these cells. nih.govmolbiolcell.org
RAB 25 has been shown to have intrinsic GTPase activity, which can be augmented by GTPase-activating proteins (GAPs). molbiolcell.org
Pseudopodia and Plasma Membrane
RAB 25 plays a role in the trafficking of proteins to the plasma membrane, particularly in the context of cell migration and invasion. nih.govjax.org It promotes the invasive migration of cells by functioning to localize and maintain integrin alpha-V/beta-1 at the tips of extending pseudopodia. uniprot.orguniprot.orgmybiosource.comnih.gov
Research indicates a direct interaction between the cytoplasmic tail of beta1 integrin and RAB 25. nih.govnih.gov This interaction promotes a mode of cell migration characterized by the extension of long pseudopodia. nih.govnih.gov RAB 25-decorated vesicles transport alpha5-beta1 integrins to the plasma membrane at the tips of pseudopodia during fibronectin-stimulated cell migration, while also maintaining a readily available pool of these integrins at the cell front. nih.govnih.gov This directed localization of integrin-recycling vesicles by RAB 25 enhances the ability of tumor cells to invade the extracellular matrix. nih.govnih.gov
RAB 25 also promotes the trafficking of beta1 integrin to the cytoplasmic membrane and modulates cancer cell invasion through the coordinated regulation of beta1-integrin, activation of EGFR, and expression of VEGF-A, which increases the level of Snail protein and subsequent Fascin expression. nih.gov
Cytoplasmic Vesicles
RAB 25 is localized to cytoplasmic vesicles. uniprot.orguniprot.orgelabscience.com It colocalizes with integrin alpha-V/beta-1 in vesicles found at the tips of pseudopodia. uniprot.orguniprot.orgelabscience.com It also colocalizes with RAB11A in subapical vesicles, which are part of the apical recycling system. uniprot.orguniprot.orgnih.govmolbiolcell.org
RAB 25 is involved in endosomal transport and the recycling of cell-surface receptors and signaling proteins via these cytoplasmic vesicles. cellapplications.com This role in vesicle trafficking is considered a major function of RAB proteins. oncotarget.comnih.gov The post-translational modification of the C-terminus of RAB 25 is crucial for its binding to specific vesicles. nih.gov
Studies have shown that RAB 25 is detected in the apical recycling endosome (ARE), perinuclear recycling endosome (PRE), and trans-Golgi network (TGN), all of which involve cytoplasmic vesicles in their function. cellapplications.com RAB 25, along with MYO5B, is also involved in regulating transcytosis, a process involving vesicular transport across the cell. uniprot.orguniprot.orgmybiosource.com
Data from studies on Rab25-deficient mice indicate suppressed integrin turnover, affecting integrin presentation on the cell membrane, which is consistent with a role for RAB 25 in trafficking vesicles containing integrins. researchgate.net
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| RAB 25 protein | 57111 |
This compound, also known as Ras-related protein Rab-25, is a member of the RAS superfamily of small GTPases. oncotarget.comnih.govgenecards.org This protein family plays a fundamental role in regulating intracellular membrane trafficking, controlling processes from the formation of transport vesicles to their fusion with target membranes. uniprot.orguniprot.org RAB proteins function as molecular switches, transitioning between an inactive GDP-bound state and an active GTP-bound state. uniprot.orguniprot.org In its active, GTP-bound form, RAB 25 can recruit specific downstream effector proteins that are directly involved in vesicle formation, movement, tethering, and fusion. uniprot.orguniprot.org
Unlike many other Rab proteins that are expressed ubiquitously, RAB 25 exhibits a more restricted expression pattern, being found specifically in epithelial cells. oncotarget.comspandidos-publications.comusbio.netcellapplications.com Tissues where RAB 25 expression has been observed include the gastrointestinal mucosa, kidney, and lung. usbio.netcellapplications.com RAB 25 shares sequence homology with RAB11A and RAB11B and is considered a member of the RAB11 subfamily, also being referred to as RAB11C or CATX-8. usbio.netcellapplications.comnih.gov The protein has a molecular weight of approximately 23 kDa and possesses a characteristic GTPase tertiary structure. oncotarget.com Its function is intrinsically linked to its ability to bind GTP or GDP, mediated by its guanine nucleotide binding motif. oncotarget.com The carboxyl-terminus of RAB 25, containing a CCXXX motif, undergoes post-translational modifications that are critical for targeting the protein to specific cellular membranes and regulating its function in membrane trafficking. oncotarget.comnih.gov
RAB 25 participates in a variety of cellular processes, including cell proliferation, motility, signal transduction, and protein transport. oncotarget.com It has been shown to influence epithelial cell differentiation, proliferation, and survival. uniprot.orguniprot.org The functional role of RAB 25 can vary depending on the cellular context, acting as either an oncogene or a tumor suppressor in different cancer types. oncotarget.comnih.govgenecards.orgspandidos-publications.com
RAB 25's activity is regulated by proteins that control the cycling between its GDP- and GTP-bound states, namely guanine nucleotide exchange factors (GEFs) which promote GTP binding, and GTPase activating proteins (GAPs) which enhance GTP hydrolysis. uniprot.orguniprot.org GDP dissociation inhibitors (GDIs) can also modulate RAB 25 function by preventing the dissociation of GDP. uniprot.orguniprot.org RAB 25 has been shown to interact with several proteins, including RAB11FIP1, RAB11FIP2, RAB11FIP3, and RAB11FIP4 when bound to GTP. uniprot.orgmybiosource.com A GTP-dependent interaction has also been reported between RAB 25 and the cytoplasmic domain of beta1 integrin (ITGB1), as well as with alpha-V integrin (ITGAV), leading to its association with the integrin alpha-V/beta-1 heterodimer. uniprot.orgmybiosource.com
Apical Recycling Endosomes
RAB 25 is a known associate of the apical recycling system in epithelial cells. uniprot.orguniprot.orgnih.govmolbiolcell.org This system centers around the apical recycling endosome (ARE), an endosomal compartment situated near the apex of polarized epithelial cells, often in a pericentriolar location. nih.govmolbiolcell.org The ARE serves as a sorting station for membrane components internalized from both the apical and basolateral surfaces, directing them back to their original membrane domains or towards transcytosis to the opposite pole. nih.govmolbiolcell.org
Studies utilizing Madin-Darby Canine Kidney (MDCK) cells, a common model for polarized epithelia, have demonstrated that RAB 25 colocalizes with RAB11A within subapical vesicles, consistent with its presence in the apical recycling endosomal compartment. nih.govmolbiolcell.orgmolbiolcell.org Overexpression of RAB 25 in these cells led to alterations in the distribution of RAB11A, causing the formation of multiple denser vesicular structures that were not associated with the centrosome, though their integrity remained dependent on intact microtubules. nih.govmolbiolcell.orgmolbiolcell.org Dimeric immunoglobulin A (IgA), a protein known to undergo transcytosis via the ARE, was found in endosomes positive for both RAB11A and RAB 25, further supporting the association of RAB 25 with this pathway. nih.govmolbiolcell.org
Functional studies in MDCK cells overexpressing wild-type RAB 25 revealed a reduction in the rate of IgA transcytosis and the apical recycling of internalized ligand. nih.govmolbiolcell.orgmolbiolcell.org Basolateral recycling, however, was not affected. nih.govmolbiolcell.orgmolbiolcell.org These findings suggest that RAB 25 may exert a selective regulatory influence on the apical recycling and/or transcytotic pathways. nih.govmolbiolcell.orgmolbiolcell.org In contrast, expression of a dominant-negative RAB 25 mutant (RAB25T26N), which is impaired in GTP binding, did not alter apical recycling or transcytosis in these experiments. nih.govmolbiolcell.org RAB 25 possesses intrinsic GTPase activity, which can be stimulated by GTPase-activating proteins (GAPs). molbiolcell.org
Pseudopodia and Plasma Membrane
RAB 25 plays a significant role in the trafficking of proteins, particularly integrins, to the plasma membrane, which is crucial for processes like cell migration and invasion. nih.govjax.org It has been shown to promote the invasive migration of cells by facilitating the localization and maintenance of integrin alpha-V/beta-1 at the leading edges of extending pseudopodia. uniprot.orguniprot.orgmybiosource.comnih.gov
Research has established a direct interaction between the cytoplasmic tail of beta1 integrin and RAB 25. nih.govnih.gov This interaction is associated with a mode of cell migration characterized by the formation of elongated pseudopodia. nih.govnih.gov Vesicles decorated with RAB 25 are involved in the transport of alpha5-beta1 integrins to the plasma membrane at the tips of pseudopodia during cell migration stimulated by fibronectin. nih.govnih.gov This process helps maintain a readily available pool of these integrins at the cell front, thereby enhancing the ability of tumor cells to invade the extracellular matrix. nih.govnih.gov
Beyond integrin trafficking, RAB 25 also influences cancer cell invasion through a coordinated pathway involving the regulation of beta1-integrin, the activation of EGFR, and the expression of VEGF-A, ultimately leading to increased levels of Snail protein and subsequent Fascin expression. nih.gov
Cytoplasmic Vesicles
RAB 25 is localized to cytoplasmic vesicles within cells. uniprot.orguniprot.orgelabscience.com Specifically, it has been observed to colocalize with integrin alpha-V/beta-1 in vesicles found at the tips of pseudopodia. uniprot.orguniprot.orgelabscience.com Furthermore, RAB 25 colocalizes with RAB11A in subapical vesicles, which are components of the apical recycling system. uniprot.orguniprot.orgnih.govmolbiolcell.org
The function of RAB 25 involves the transport and recycling of cell-surface receptors and signaling proteins via these cytoplasmic vesicles. cellapplications.com This regulation of vesicle trafficking is considered a primary function of RAB proteins. oncotarget.comnih.gov The specific targeting of RAB 25 to different vesicles is influenced by post-translational modifications at its C-terminus. nih.gov
RAB 25 has been detected in various endosomal compartments, including the apical recycling endosome (ARE), perinuclear recycling endosome (PRE), and the trans-Golgi network (TGN), all of which involve the dynamic movement and sorting of cytoplasmic vesicles. cellapplications.com Along with MYO5B, RAB 25 is also implicated in the regulation of transcytosis, a vesicular transport process that moves cargo across polarized cells. uniprot.orguniprot.orgmybiosource.com Studies in Rab25-deficient mice have shown impaired integrin turnover and presentation on the cell membrane, supporting the role of RAB 25 in trafficking vesicles containing integrins. researchgate.net
Rab 25 Protein in Cellular Homeostasis and Dynamic Processes
Regulation of Vesicle Trafficking Pathways
RAB25, belonging to the Rab11 subfamily, is centrally involved in the regulation of vesicle trafficking pathways, particularly those originating from or directed towards the apical domain of polarized epithelial cells. nih.gov Its function is intrinsically linked to its ability to cycle between an active GTP-bound state and an inactive GDP-bound state, which dictates its interaction with various effector proteins that mediate vesicle formation, movement, and fusion. oncotarget.com
Apical Recycling Pathway Control
RAB25 is a key component of the apical recycling system, a network responsible for the sorting and return of internalized proteins and lipids to the apical plasma membrane. nih.govnih.gov It often colocalizes with Rab11a, another member of the Rab11 family, in subapical vesicles, suggesting a coordinated function in this pathway. nih.gov
Research in Madin-Darby Canine Kidney (MDCK) cells has demonstrated that RAB25 selectively regulates the apical recycling pathway. nih.gov Overexpression of RAB25 has been shown to decrease the rate of apical recycling of molecules such as dimeric immunoglobulin A (IgA). nih.gov This regulatory role is crucial for maintaining the specific protein and lipid composition of the apical membrane, which is essential for the specialized functions of epithelial cells. nih.govnih.gov One of the key cargo molecules regulated by RAB25-mediated apical recycling is the α5β1 integrin. nih.govresearchgate.net By controlling the trafficking of this integrin, RAB25 influences cell adhesion and migration. nih.gov
Transcytosis Modulation
Transcytosis is the process by which molecules are transported across the interior of a cell from one plasma membrane domain to another. In polarized epithelial cells, RAB25, in conjunction with Myosin Vb, is involved in modulating this pathway. genecards.orguniprot.org Studies have shown that overexpression of RAB25 can decrease the rate of IgA transcytosis from the basolateral to the apical surface in MDCK cells. nih.gov This suggests that RAB25 plays a role in regulating the sorting and directional transport of vesicles destined for transcytosis. nih.gov The precise mechanism of this modulation is thought to involve the regulation of vesicle tethering and fusion at the apical membrane.
Endocytic Sorting and Transport
RAB25 is also implicated in the broader processes of endocytic sorting and transport. nih.gov Following internalization from the cell surface, proteins and lipids enter a series of endosomal compartments where they are sorted for degradation in lysosomes or recycled back to the plasma membrane. researchgate.net RAB25, as part of the Rab11 subfamily, functions in these sorting decisions, particularly within the apical recycling endosomes of polarized epithelial cells. nih.gov By influencing the trafficking of internalized receptors, such as growth factor receptors, RAB25 can impact the duration and intensity of cellular signaling events. nih.govresearchgate.net
Involvement in Cellular Morphogenesis and Polarity
The establishment and maintenance of cellular morphogenesis and polarity are fundamental for the proper function of epithelial tissues. nih.gov RAB25 plays a significant role in these processes by directing the trafficking of key proteins and lipids to their correct locations within the cell. uniprot.orgnih.gov This directed transport is essential for creating and maintaining the distinct apical and basolateral domains that characterize epithelial cells. nih.govfrontiersin.org
Regulation of Tight Junction Proteins (e.g., Claudin-4, Claudin-7)
Tight junctions are critical cellular structures that form a barrier between epithelial cells and separate the apical and basolateral membrane domains. nih.gov RAB25 is involved in the regulation of tight junction integrity through its influence on the localization of specific tight junction proteins, including Claudin-4 and Claudin-7. molbiolcell.orgnih.gov
Studies have shown that RAB25 can control the expression and localization of Claudin-4 at tight junctions, which is crucial for epithelial morphogenesis. genecards.orguniprot.org In colon cancer cells, RAB25 has been found to suppress cell invasion by upregulating the expression of Claudin-7 through protein stabilization. nih.govspandidos-publications.com This effect is mediated by the inactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov Conversely, depletion of RAB25 in colonic epithelial cells leads to small, consistent decreases in the expression of Claudin-3 and Claudin-4. molbiolcell.org Furthermore, research indicates a functional link where Claudin-7 expression can induce RAB25, and silencing RAB25 counteracts the tumor-suppressive effects of Claudin-7. nih.gov
| Cell Type/Model | Effect of RAB25 | Affected Tight Junction Protein(s) | Outcome | Reference |
|---|---|---|---|---|
| Epithelial cells | Controls expression and localization | Claudin-4 | Regulates epithelial morphogenesis | genecards.orguniprot.org |
| Colon cancer cells | Upregulates expression via protein stabilization | Claudin-7 | Suppresses cell invasion | nih.govspandidos-publications.com |
| Colonic epithelial cells | Depletion leads to decreased expression | Claudin-3, Claudin-4 | Altered tight junction composition | molbiolcell.org |
Influence on Cell Proliferation and Survival Mechanisms
RAB25 exerts a significant influence on cell proliferation and survival, often in a context-dependent manner, acting as either an oncogene or a tumor suppressor. nih.govnih.gov Its role in these fundamental cellular processes is largely attributed to its ability to modulate key signaling pathways through the regulation of vesicle trafficking. nih.govresearchgate.net
By controlling the recycling of cell-surface receptors, RAB25 can impact signaling cascades that govern cell growth and survival. nih.gov For instance, RAB25 can promote cell proliferation by enhancing the recycling of integrins to the plasma membrane, which in turn stimulates intracellular signaling pathways. nih.gov
One of the critical pathways modulated by RAB25 is the PI3K/AKT signaling cascade. nih.gov RAB25 expression has been shown to increase the phosphorylation and activation of AKT. nih.gov This activation of AKT can mediate the proliferation-stimulating effects of RAB25 and also protect cancer cells from bioenergetic stress by increasing glucose uptake. nih.govnih.gov Furthermore, activated AKT can inhibit pro-apoptotic proteins such as BAX and BAK, leading to a reduction in apoptotic cell death and enhanced cell survival. nih.govresearchgate.net In addition to the AKT pathway, RAB25 has also been reported to activate Wnt and Src signaling pathways, which are also implicated in cell growth and metastasis. nih.govresearchgate.net
| Signaling Pathway/Molecule | Effect of RAB25 | Cellular Outcome | Reference |
|---|---|---|---|
| PI3K/AKT Pathway | Increases phosphorylation and activation of AKT | Promotes cell proliferation, enhances survival under nutrient stress | nih.govnih.gov |
| BAX and BAK | Suppresses expression/activity | Reduces apoptotic cell death | nih.govresearchgate.net |
| Wnt Pathway | Activates | Associated with cell growth and metastasis | nih.govresearchgate.net |
| Src Pathway | Activates | Associated with cell growth and metastasis | nih.govresearchgate.net |
| α5β1 integrin | Regulates apical recycling | Associated with cell growth and metastasis | nih.govresearchgate.net |
Apoptosis Regulation
The RAB25 protein, a member of the Rab family of small GTPases, plays a significant role in the regulation of apoptosis, or programmed cell death. oncotarget.com Its function in this process is primarily anti-apoptotic, contributing to cell survival by modulating key signaling pathways. oncotarget.comnih.gov Elevated expression of RAB25 has been shown to suppress apoptotic cell death. oncotarget.com Mechanistically, RAB25 exerts its anti-apoptotic effects by reducing the expression of the pro-apoptotic molecules BAX and BAK. oncotarget.comresearchgate.netmdpi.com Conversely, the experimental knockdown of RAB25 in cancer cells leads to an increase in the levels of BAX and BAK, thereby promoting apoptosis. mdpi.comspandidos-publications.com
Furthermore, the influence of RAB25 extends to other members of the apoptosis regulatory family. In a lung cancer model, silencing RAB25 expression resulted in a reduction of the anti-apoptotic protein Bcl-2. oncotarget.com In ovarian cancer cells, knockdown of RAB25 has been demonstrated to be sufficient to induce apoptosis. spandidos-publications.com The protein also enhances cell survival under conditions of bioenergetic or nutrient stress by actively preventing the induction of apoptosis. nih.govmdpi.com This function is linked to its ability to activate the AKT signaling pathway. mdpi.com
Table 1: Impact of RAB25 Expression on Key Apoptotic Proteins
| Protein | Function | Effect of RAB25 Overexpression/High Expression | Effect of RAB25 Knockdown/Low Expression |
|---|---|---|---|
| BAX | Pro-apoptotic | Decreased expression oncotarget.comresearchgate.netmdpi.com | Increased expression mdpi.com |
| BAK | Pro-apoptotic | Decreased expression oncotarget.comresearchgate.netmdpi.com | Increased expression mdpi.com |
| Bcl-2 | Anti-apoptotic | Not specified | Decreased expression oncotarget.com |
Autophagy Control
RAB25 has a context-dependent role in the control of autophagy, a cellular process for degrading and recycling cellular components. In many cancer contexts, RAB25 acts as an inhibitor of autophagy. nih.gov Overexpression of RAB25 in ovarian cancer cells under nutrient-deprived conditions led to a marked decrease in the formation of autophagosomes. nih.gov This was confirmed by lower levels of the autophagosomal marker LC3-II, indicating a reduction in autophagic activity. nih.gov Studies have shown that the down-regulation or knockdown of RAB25 in ovarian cancer cells induces autophagic cell death. oncotarget.comspandidos-publications.com This induction is mediated through the ERK1/2 signaling pathway and is characterized by an increase in the expression of Beclin 1, a protein required for the initiation of autophagy, and an enhanced conversion of LC3-I to LC3-II. spandidos-publications.com
Conversely, in other biological settings, RAB25 is required for autophagy. For instance, during the activation of hepatic stellate cells (HSCs), the overexpression of RAB25 is necessary for the autophagic degradation of lipid droplets. researchgate.net Silencing RAB25 in this context blocked the targeting of lipid droplets by autophagy. researchgate.net This demonstrates that the function of RAB25 in autophagy is not universal and depends on the specific cellular environment and process. nih.govresearchgate.net
Modulation of Cell Migration and Invasion
RAB25 is a critical modulator of cell migration and invasion, processes that are fundamental to both normal physiological functions and pathological conditions like cancer metastasis. oncotarget.comnih.gov However, its role is highly dependent on the cellular context, acting as either a promoter or a suppressor of invasion. oncotarget.comnih.gov In cancers such as ovarian and renal cell carcinoma, elevated RAB25 expression is associated with enhanced cell migration and invasion. oncotarget.comnih.gov In these settings, RAB25 promotes a mode of migration in three-dimensional (3D) matrices that involves the extension of long pseudopodia. nih.gov Knockdown of RAB25 in these cancer cells effectively decreases their migratory and invasive capabilities. oncotarget.comnih.gov In contrast, in head and neck squamous cell carcinoma (HNSCC), RAB25 acts as a suppressor of invasion and metastasis. nih.govaacrjournals.org Re-expression of RAB25 in a metastatic HNSCC cell line was sufficient to block invasion in a 3D collagen matrix. nih.govaacrjournals.org
Dynamics of Integrin Recycling and Localization (e.g., α5β1 Integrin)
A primary mechanism through which RAB25 modulates cell migration and invasion is by controlling the trafficking of cell-surface receptors, particularly integrins. oncotarget.comresearchgate.net Research has established a direct physical interaction between RAB25 and the cytoplasmic tail of β1 integrin. nih.govmanchester.ac.uk This interaction is central to the recycling and localization of the α5β1 integrin heterodimer. oncotarget.comnih.gov
RAB25 directs the localization of vesicles containing α5β1 integrin to the tips of pseudopodia at the leading edge of migrating cells. nih.govnih.gov This targeted delivery and retention of a cycling pool of α5β1 integrin at the cell front enhances the ability of cells to invade the extracellular matrix. nih.govmanchester.ac.uk The process involves RAB25 sorting active-conformation α5β1 integrin to late endosomes/lysosomes. ed.ac.uknih.gov From this compartment, the integrin is not degraded but is rapidly recycled back to the plasma membrane. ed.ac.uknih.gov This specific recycling pathway requires the Chloride Intracellular Channel Protein 3 (CLIC3), a protein that is often upregulated in RAB25-expressing cells. ed.ac.uknih.gov In polarized colonic epithelial cells, the knockdown of RAB25 leads to a significant loss of α5β1 integrins from the plasma membrane, underscoring its crucial role in maintaining surface levels of this key adhesion molecule. nih.gov
Table 2: Key Protein Interactions in RAB25-Mediated α5β1 Integrin Trafficking
| Interacting Protein | Role in Conjunction with RAB25 | Outcome of Interaction |
|---|---|---|
| α5β1 Integrin | Direct binding to the β1 integrin cytoplasmic tail nih.govmanchester.ac.uk | Directs localization of integrin-containing vesicles to pseudopodia nih.govnih.gov |
| CLIC3 | Required for recycling of integrin from late endosomes/lysosomes ed.ac.uknih.gov | Promotes return of active α5β1 integrin to the plasma membrane, avoiding degradation ed.ac.uknih.gov |
Impact on Cytoskeletal Organization (e.g., F-actin)
The influence of RAB25 on cell migration is also linked to its ability to modulate the organization of the actin cytoskeleton. nih.govaacrjournals.org The actin cytoskeleton, particularly in its filamentous form (F-actin), provides the structural framework and mechanical force for cell movement. nih.gov In the context of head and neck cancer, where RAB25 acts as a metastasis suppressor, its expression was found to specifically affect the organization of F-actin at the cell surface. nih.govaacrjournals.org This alteration of the actin cytoskeleton appears to be a direct mechanism by which RAB25 controls tumor cell migration, distinct from its effects on cell proliferation or apoptosis. aacrjournals.org Rab family proteins, in general, recruit motor adaptors to facilitate vesicle transport along cytoskeletal tracts like actin filaments. oncotarget.com
Rab 25 Protein Interaction Networks and Signaling Pathway Modulation
Direct Protein-Protein Interactions
RAB25 functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. In its active form, it recruits a diverse array of effector proteins to specific membrane compartments, orchestrating the transport and fate of vesicular cargo.
Integrin Subunits (e.g., ITGB1, ITGAV)
RAB25 has been shown to directly associate with integrin subunits, which are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. This interaction is crucial for the trafficking and cell surface expression of integrins, thereby influencing cell adhesion, migration, and invasion.
Research has demonstrated that RAB25 can regulate the expression of α5 and β1 integrin subunits. nih.gov In polarized colonic epithelial cells, knockdown of RAB25 leads to a decrease in the expression of both ITGB1 (β1 integrin) and α5-integrin. nih.gov Furthermore, co-localization and direct association of RAB25 with α5β1-integrins have been observed, suggesting a direct role in their trafficking. nih.gov In the context of cancer, RAB25 can increase the levels of β1 integrin, which in turn can activate other signaling molecules like EGFR and promote cancer cell invasiveness. embopress.org The interaction with integrins like ITGAV is also significant in tumor progression and immune infiltration. researchgate.net
| Interacting Protein | Cellular Context | Functional Consequence | References |
|---|---|---|---|
| ITGB1 (β1 integrin) | Polarized colonic epithelial cells, Cancer cells | Regulates expression and trafficking, influences cell adhesion and invasion. | nih.govembopress.org |
| ITGAV (αv integrin) | Cancer cells | Mediates cell-matrix interactions, implicated in tumor progression. | researchgate.net |
Myosin Vb (MYO5B)
Myosin Vb is a motor protein that moves along actin filaments, transporting vesicular cargo. The interaction between RAB25 and MYO5B is a critical link between vesicle tethering and transport. MYO5B interacts with the globular tail of several Rab proteins, including RAB25, facilitating the movement of RAB25-containing vesicles within the cell. nih.gov This interaction is essential for the apical delivery and recycling of proteins in polarized epithelial cells. nih.gov While MYO5B can associate with RAB25, it shares the same binding site as Rab11a, indicating a potential for competitive or sequential binding in the regulation of vesicle trafficking. nih.gov
Rab Family Interacting Proteins (e.g., RAB11FIP1, RAB11FIP2, RAB11FIP3, RAB11FIP4)
The Rab11 family-interacting proteins (FIPs) are a group of effector proteins that bind to Rab11 subfamily members, including RAB25. amegroups.org These interactions are fundamental to the function of the endosomal recycling compartment.
RAB11FIP1 (RCP) : This protein has been shown to be involved in the recycling of various receptors, and its interaction with the Rab11 family is crucial for this process. nih.gov
RAB11FIP2 : Structural studies have confirmed a direct interaction between RAB25 and RAB11FIP2. nih.gov FIP proteins, including FIP2, engage with RAB25 through a conserved C-terminal Rab-binding domain (RBD). nih.gov
RAB11FIP3 : This FIP member also interacts with the Rab11 subfamily. amegroups.org Biochemical studies have shown that FIP3 can bind to Rab11 and is involved in membrane traffic during cytokinesis. nih.gov
RAB11FIP4 : Similar to other FIPs, RAB11FIP4 interacts with Rab11/RAB25 subfamily members and plays a role in organizing the Rab11-positive compartment. Both FIP3 and FIP4 can simultaneously bind Rab11 and Arf6, suggesting distinct binding sites for these GTPases. nih.gov
All five FIPs are capable of interacting with all three Rab11 subfamily members (Rab11a, Rab11b, and RAB25). This suggests a complex and potentially redundant system for regulating endosomal recycling.
Other Effectors (e.g., CLIC3, PKM2, VPS33B)
RAB25 interacts with a variety of other effector proteins to carry out its diverse functions.
CLIC3 (Chloride Intracellular Channel 3) : In cancer progression, RAB25 collaborates with CLIC3 to promote the recycling of active integrins from late endosomes/lysosomes. This process is crucial for cell migration and invasion. RAB25 upregulates CLIC3 expression, and the two proteins colocalize in late endosomes/lysosomes containing active α5β1 integrin.
PKM2 (Pyruvate Kinase M2) : RAB25 has been found to interact with and positively regulate PKM2, a key enzyme in aerobic glycolysis (the Warburg effect), which is a hallmark of many cancer cells. In gastric adenocarcinoma, RAB25 and PKM2 co-localize on the cell membrane and bind to each other. RAB25 upregulates the phosphorylation of PKM2, thereby promoting glycolysis.
VPS33B (Vacuolar Protein Sorting 33B) : RAB25, along with RAB10, interacts with the VPS33B–VIPAR complex. This interaction is important for the localization of these proteins and their role in post-Golgi trafficking, which is essential for processes like collagen homeostasis.
| Interacting Protein | Cellular Function | Consequence of Interaction | References |
|---|---|---|---|
| CLIC3 | Chloride intracellular channel | Promotes integrin recycling from late endosomes/lysosomes, driving cancer progression. | |
| PKM2 | Pyruvate kinase M2 | Positive regulation of aerobic glycolysis in cancer cells via phosphorylation. | |
| VPS33B | Vacuolar protein sorting | Mediates colocalization with LH3 and is involved in post-Golgi trafficking. |
Activation and Regulation of Intracellular Signaling Cascades
Beyond its direct role in vesicle trafficking, RAB25 significantly influences intracellular signaling pathways, thereby impacting cell proliferation, survival, and metabolism.
PI3K/Akt Pathway (Protein Kinase B)
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates a multitude of cellular processes, and its dysregulation is frequently observed in cancer. RAB25 has been identified as a key player in the activation and modulation of this pathway.
In human epithelial ovarian cancer, RAB25 has been shown to mediate cisplatin (B142131) resistance through the PI3K/Akt signaling pathway. Overexpression of RAB25 is associated with increased PI3K/Akt signaling in cisplatin-resistant cells. Furthermore, inhibition of the PI3K/Akt pathway can reduce RAB25 gene expression, suggesting a feedback loop where RAB25 is both an upstream regulator and a downstream effector of this pathway. Studies in bladder cancer have also reported that RAB25 overexpression contributes to metastasis through the activation of the Akt/GSK-3β/Snail pathway.
The interaction can also be more direct, as evidence suggests that RAB25 can combine with Akt. This interaction is implicated in the regulation of the Warburg effect in gastric adenocarcinoma, where the PI3K/Akt/mTOR pathway is a key signaling axis. The activation of the PI3K/Akt pathway by RAB25 underscores its role as a multifaceted protein that integrates vesicle trafficking with fundamental cellular signaling networks.
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation and differentiation, and its dysregulation is frequently implicated in cancer. oncotarget.com Research has identified RAB25 as a significant modulator of this pathway, often contributing to oncogenic phenotypes. In hepatocellular carcinoma, for instance, the depletion of RAB25 has been shown to inhibit the expression of key Wnt pathway target genes, such as cyclin D1, c-Myc, and MMP7. nih.gov
A significant mechanism through which RAB25 influences Wnt/β-catenin signaling is through its interaction with cell-surface receptors and downstream kinases. Studies in non-small-cell lung cancer (NSCLC) have revealed that RAB25 can induce resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) by activating the Wnt/β-catenin pathway. nih.govcancerindex.org This process is initiated by RAB25 interacting with β1 integrin and promoting its trafficking to the cell membrane. nih.govcancerindex.org The resulting accumulation of β1 integrin at the membrane leads to the phosphorylation and activation of Protein Kinase B (AKT). nih.gov Activated AKT subsequently phosphorylates and inactivates Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. cancerindex.org This inactivation prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes that promote cell proliferation and survival. nih.govresearchgate.net This entire cascade, from RAB25 to β-catenin activation, has been demonstrated to confer resistance to EGFR-TKI treatment in NSCLC. nih.govcancerindex.org
| Cancer Type | Mechanism | Downstream Effect | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | Modulates expression of Wnt target genes. | Depletion of RAB25 inhibits expression of cyclin D1, c-Myc, and MMP7. | nih.gov |
| Non-Small-Cell Lung Cancer (NSCLC) | Interacts with β1 integrin, promoting its membrane trafficking. | Activates AKT/GSK-3β signaling, leading to β-catenin stabilization and nuclear translocation. | nih.govcancerindex.orgresearchgate.net |
| Non-Small-Cell Lung Cancer (NSCLC) | Activation of the β1 integrin/AKT/β-catenin pathway. | Induces resistance to the EGFR-TKI erlotinib. | nih.govcancerindex.org |
Src Kinase Pathway
Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. mdpi.com The activation of the Src kinase pathway is another mechanism through which RAB25 exerts its oncogenic functions. nih.gov Research indicates that RAB25-induced activation of Src is associated with enhanced cell growth and metastasis. nih.govoncotarget.com
One identified mechanism involves the chloride intracellular channel 3 (CLIC3). It has been reported that RAB25 promotes the expression of CLIC3, which in turn functions to activate the Src signaling pathway, contributing to the malignant phenotype of cancer cells. nih.gov This highlights an indirect regulatory role of RAB25 on Src activity.
| Interacting Protein | Mechanism of Action | Functional Outcome | Reference |
|---|---|---|---|
| CLIC3 | RAB25 promotes the expression of CLIC3. | CLIC3 activates the Src signaling pathway. | nih.gov |
| Integrins (e.g., α5β1) | Direct interaction and recycling regulation. | Contributes to Src pathway activation, leading to enhanced cell growth and metastasis. | nih.govoncotarget.com |
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that converts extracellular signals into a wide range of cellular responses, including proliferation, survival, and differentiation. nih.govyoutube.com The dysregulation of the Ras-Raf-MEK-ERK cascade is a hallmark of many cancers. mdpi.comyoutube.com
Evidence demonstrates that RAB25 can modulate the MAPK/ERK pathway, often leading to enhanced cancer cell survival and chemoresistance. nih.gov In ovarian cancer, for example, the ectopic overexpression of RAB25 was found to induce the phosphorylation of ERK1/2 (phospho-ERK1/2). nih.gov Since ERK is a downstream effector of Src, this suggests that RAB25-mediated Src activation may, in turn, activate the MAPK/ERK pathway. This activation was linked to increased resistance to cisplatin in ovarian cancer cells. nih.gov Conversely, in breast cancer studies, the knockdown of RAB25 resulted in a reduction of phospho-ERK1/2 levels, further cementing the role of RAB25 as an activator of this pathway. nih.gov
| Cancer Type | Effect of RAB25 | Observed Outcome | Reference |
|---|---|---|---|
| Ovarian Cancer | Overexpression induces phospho-ERK1/2. | Potential mechanism for cisplatin resistance. | nih.gov |
| Breast Cancer | Knockdown reduces phospho-ERK1/2 levels. | Inhibition of a key pro-proliferative pathway. | nih.gov |
EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation, triggers multiple signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, to drive cell proliferation, survival, and migration. genesispub.org The interaction between RAB25 and the EGFR signaling pathway is complex and appears to be highly context-dependent, with RAB25 acting as either an activator or an inhibitor of the pathway in different cancer types.
In clear cell renal cell carcinoma (ccRCC), RAB25 functions as a critical mediator in the activation of EGFR signaling. nih.gov The protein RIN1, which has an activating effect on EGFR signaling, interacts directly with RAB25. nih.gov The knockdown of RAB25 was shown to abolish the enhanced cancer cell proliferation, migration, and invasion conferred by RIN1, indicating that RAB25 is essential for RIN1-mediated EGFR activation in this cancer. nih.gov Overexpression of RAB25 has also been generally associated with the upregulation of oncogenic EGFR signaling through its role in receptor recycling. researchgate.net
Conversely, in colon cancer, RAB25 has been found to inactivate EGFR. researchgate.net Studies showed that RAB25 expression led to a profound reduction in the levels of phosphorylated EGFR (p-EGFR). researchgate.net This inactivation of EGFR subsequently suppressed the downstream Ras/Snail signaling cascade, leading to an attenuation of colon cancer cell invasion. researchgate.net This demonstrates a tumor-suppressive role for RAB25 in the context of EGFR signaling in colon cancer.
Furthermore, RAB25 plays a role in the development of resistance to EGFR-targeted therapies. In NSCLC, high RAB25 expression is associated with a poor response to EGFR-TKIs. nih.govcancerindex.org This resistance is mediated by RAB25's ability to activate alternative survival pathways, such as the Wnt/β-catenin pathway, thereby bypassing the EGFR blockade. nih.govcancerindex.org
| Cancer Type | Role of RAB25 | Mechanism | Functional Outcome | Reference |
|---|---|---|---|---|
| Renal Cell Carcinoma | Activator | Acts as a functional interacting partner for RIN1 to activate EGFR signaling. | Promotes cell proliferation, migration, and invasion. | nih.gov |
| Colon Cancer | Inhibitor | Reduces the levels of phosphorylated EGFR (p-EGFR). | Inhibits the EGFR/Ras/Snail signaling cascade, attenuating cell invasion. | researchgate.net |
| Non-Small-Cell Lung Cancer (NSCLC) | Mediator of Resistance | Activates bypass pathways (e.g., β1 integrin/AKT/β-catenin). | Confers resistance to EGFR-TKI therapy (e.g., erlotinib). | nih.govcancerindex.org |
Rab 25 Protein in Disease Pathomechanisms
Context-Dependent Role in Oncogenesis
The function of RAB 25 in cancer is highly dependent on the specific tumor type. While often acting as an oncogene, promoting tumor growth and progression, it can also function as a tumor suppressor in certain cancer lineages. wikipedia.orgscilit.comwikipedia.org
Oncogenic Function (e.g., in ovarian, renal, lung, breast cancers)
Elevated expression of RAB 25 is frequently observed in several cancer types and is often correlated with poor prognosis and increased tumor aggressiveness. wikipedia.orgscilit.com In ovarian cancer, RAB 25 is upregulated in a significant percentage of samples compared to normal ovarian epithelium, and increased expression is associated with higher tumor stages. nih.gov Studies have shown that RAB 25 overexpression in ovarian cancer cells enhances proliferation, invasion, migration, and tumorigenicity while reducing apoptosis. wikipedia.orgtci-chemical-trading.com Similarly, elevated RAB 25 expression has been linked to poor patient outcomes and increased aggressiveness in renal, lung, and breast cancers. wikipedia.orgscilit.comguidetopharmacology.org For instance, increased RAB 25 is associated with poor prognosis in clear cell renal cell carcinoma and advanced non-small cell lung cancer. scilit.com In breast cancer, RAB 25 amplification and high expression are associated with worsened outcomes, particularly in luminal B subtypes. guidetopharmacology.org
Tumor Suppressor Function (e.g., in colorectal, head and neck squamous cell carcinoma)
In contrast to its oncogenic role in many cancers, RAB 25 has been reported to function as a tumor suppressor in certain malignancies, including colorectal cancer and head and neck squamous cell carcinoma (HNSCC). wikipedia.orgscilit.comwikipedia.org Loss of RAB 25 expression has been observed in human colon cancers and is associated with poorer patient prognosis. wikipedia.org Studies in mice models have shown that RAB 25 deficiency promotes intestinal/colon adenoma formation. wikipedia.org In HNSCC, RAB 25 is often downregulated in patient tissues, and this reduced expression is associated with increased invasion and metastasis. wikipedia.orgmicrobenotes.comguidetopharmacology.orgctdbase.org Re-expression of RAB 25 in metastatic HNSCC cell lines has been shown to block invasion in 3D matrices and metastasis in mouse models. wikipedia.org The tumor suppressor effect of RAB 25 in these cancers may be related to its role in the targeted delivery of cell surface proteins and the maintenance of cell polarity. guidetopharmacology.org
Here is a summary of RAB 25's context-dependent role in selected cancer types:
| Cancer Type | Reported Role | Associated Outcome / Finding |
| Ovarian Cancer | Oncogene | Elevated expression, poor prognosis, increased proliferation, invasion, migration, tumorigenicity. wikipedia.orgscilit.comnih.govtci-chemical-trading.com |
| Renal Cancer (Clear Cell RCC) | Oncogene | Elevated expression, poor prognosis, increased aggressiveness. wikipedia.orgscilit.comguidetopharmacology.org |
| Lung Cancer (Non-Small Cell Lung Cancer) | Oncogene | Elevated expression, poor prognosis, increased aggressiveness, associated with cisplatin (B142131) resistance. wikipedia.orgscilit.comguidetopharmacology.org |
| Breast Cancer | Oncogene (Luminal B) | Amplification, high expression, worsened outcome, increased aggressiveness. wikipedia.orgscilit.comguidetopharmacology.org |
| Colorectal Cancer | Tumor Suppressor | Loss of expression, poorer prognosis, increased adenoma formation in models. wikipedia.orgscilit.comwikipedia.org |
| Head and Neck Squamous Cell Carcinoma | Tumor Suppressor | Downregulation, associated with invasion and metastasis, re-expression blocks invasion. wikipedia.orgwikipedia.orgwikipedia.orgmicrobenotes.comguidetopharmacology.orgctdbase.org |
Impact on Cancer Cell Bioenergetics and Metabolism
RAB 25 has a significant impact on the bioenergetics and metabolism of cancer cells, contributing to their survival and growth, particularly under metabolic stress conditions. fishersci.sewikipedia.orgontosight.aiguidetopharmacology.org
Regulation of Glucose Uptake and Glycogen (B147801) Accumulation
RAB 25 influences cellular energy metabolism by affecting glucose uptake and promoting glycogen accumulation. fishersci.sewikipedia.orgontosight.aiciteab.com It has been shown to enhance glucose uptake by regulating the transport of GLUT1, a glucose transporter protein, to the cell surface. nih.govciteab.com This regulation can occur through both trafficking of GLUT1-containing vesicles and potentially by influencing GLUT1 abundance at the transcriptional level, partly via HIF-1 activation. nih.gov Increased glucose uptake, facilitated by RAB 25, contributes to improved cellular bioenergetics. fishersci.seontosight.ai Unexpectedly, RAB 25 has also been found to induce the accumulation of glycogen in epithelial cancer cells. fishersci.seontosight.ai This glycogen storage provides an alternative energy reserve, which can be crucial for cancer cell survival during periods of nutrient stress. fishersci.sewikipedia.orgontosight.ai The effects of RAB 25 on glucose uptake and glycogen storage appear to be mediated, at least in part, through the activation of the AKT pathway. fishersci.seontosight.ai
Interplay with Pyruvate Kinase M2 (PKM2) in Aerobic Glycolysis
RAB 25 has been shown to interact with Pyruvate Kinase M2 (PKM2), a key enzyme in aerobic glycolysis (the Warburg effect), and influence its activity. uni.lumassbank.eu PKM2 catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate, and its activity is crucial for the metabolic reprogramming observed in cancer cells. nih.govnih.govmitoproteome.org Studies have revealed that RAB 25 can positively regulate aerobic glycolysis in certain cancer cells, such as gastric adenocarcinoma cells. uni.lumassbank.eu RAB 25 protein has been found to co-localize and bind with PKM2 protein. uni.lu Furthermore, upregulation of RAB 25 has been shown to promote the phosphorylation of PKM2, which can influence PKM2's enzymatic activity and its non-metabolic functions that contribute to tumorigenesis. uni.lumassbank.eu This interaction suggests a mechanism by which RAB 25 can directly impact the glycolytic pathway and support the altered metabolism characteristic of cancer cells. uni.lu
Mechanisms of Tumor Progression and Metastasis
RAB 25 contributes to tumor progression and metastasis through various mechanisms, primarily involving the regulation of vesicle trafficking and its impact on cell motility, invasion, and survival signaling pathways. wikipedia.orgscilit.comwikipedia.orgtci-chemical-trading.comwikipedia.orgguidetopharmacology.orgfishersci.senih.govfishersci.canih.gov A key mechanism involves the regulation of integrin recycling, particularly α5β1 integrin, to the plasma membrane. wikipedia.orgscilit.comwikipedia.org This enhanced recycling promotes cell migration and invasion through the extracellular matrix. wikipedia.orgwikipedia.org Direct interaction between RAB 25 and α5β1 integrin has been linked to increased tumor cell metastasis and aggressiveness. wikipedia.org
Beyond integrin trafficking, RAB 25 influences several intracellular signaling pathways critical for tumor progression. It has been shown to activate pathways such as Akt, Wnt, and Src, while suppressing apoptotic pathways. wikipedia.orgscilit.com Activation of the Akt pathway by RAB 25 can promote cell proliferation and survival, and contribute to chemoresistance. wikipedia.orgscilit.comtci-chemical-trading.com RAB 25's influence on the Wnt pathway can affect the expression of target genes involved in cell proliferation and invasion. wikipedia.org Furthermore, RAB 25 can promote the expression of proteins like CLIC3, which in turn activates the Src signaling pathway. wikipedia.org The ability of RAB 25 to stimulate cell growth and suppress cell death, including apoptosis and autophagy, highlights its important role in supporting tumor growth. wikipedia.orgfishersci.sewikipedia.org In some cancers, RAB 25 has also been implicated in inducing epithelial-mesenchymal transition (EMT), a process that enhances cell migration and invasion. wikipedia.org
Enhanced Cell Migration and Invasion
Rab25 has been shown to influence cell migration and invasion, although its effect can vary depending on the cancer type. In some contexts, Rab25 promotes these processes, while in others, it appears to suppress them.
Studies have indicated that Rab25 can enhance cell migration and invasion in various cancer types, including ovarian, breast, bladder, hepatocellular carcinoma, and glioblastoma multiforme oncotarget.comcancerindex.orgnih.govtechscience.com. This pro-migratory and invasive role is potentially linked to its function in regulating vesicle trafficking and its interaction with key signaling pathways oncotarget.comcancerindex.orgnih.gov. For instance, Rab25 has been shown to increase the recycling of integrins, such as α5β1 integrin, to the plasma membrane, which is associated with enhanced cell migration in a 3D matrix nih.govpsu.edu. Rab25-induced activation of pathways like Akt, Src, and Wnt are also associated with increased metastasis oncotarget.comresearchgate.netnih.gov. Overexpression of Rab25 has been reported to increase phospho-Akt levels, contributing to cell migration and invasion oncotarget.com. Rab25 knockdown, conversely, reduced phospho-Akt levels and led to decreased cell migration and invasion in bladder cancer and hepatocellular carcinoma cells oncotarget.com. Rab25 can also promote the expression of CLIC3, which in turn activates the Src signaling pathway, and ectopic overexpression of Rab25 has induced phospho-ERK1/2, potentially leading to increased invasion nih.gov.
Conversely, Rab25 has also been reported to suppress cell invasion in certain cancers, such as colon cancer and esophageal squamous cell carcinoma (ESCC) aacrjournals.orgspandidos-publications.com. In colon cancer, Rab25 was found to inhibit invasion by upregulating claudin-7 expression and inactivating the EGFR/Ras/Snail signaling axis spandidos-publications.com. In ESCC, Rab25 demonstrated anti-invasive abilities through a dysregulated MAPK/ERK signaling pathway aacrjournals.orgsemanticscholar.org. Reexpression of Rab25 in a metastatic head and neck squamous cell carcinoma (HNSCC) cell line was sufficient to block invasion in a 3D collagen matrix and metastasis to cervical lymph nodes in a mouse model aacrjournals.org. This suppressive effect on migration in HNSCC appears to involve altering the actin cytoskeleton arrangement at the cell surface aacrjournals.org.
The context-dependent effect of Rab25 on cell migration and invasion highlights the complexity of its role in cancer progression.
Epithelial-Mesenchymal Transition (EMT) Modulation
Rab25 has been implicated in the modulation of Epithelial-Mesenchymal Transition (EMT), a process critical for cancer invasion and metastasis. EMT involves cells losing their epithelial characteristics and gaining mesenchymal features, enhancing their migratory and invasive capabilities mdpi.comwaocp.org.
In some cancer types, Rab25 promotes EMT. For instance, Rab25 has been shown to induce EMT and invasiveness through the β1 integrin/EGFR/vascular endothelial growth factor (VEGF)1/Snail signaling cascades cancerindex.orgspandidos-publications.com. Snail, a key transcription factor in EMT, mediates Rab25-induced aggressiveness in various cancer cell types cancerindex.orgspandidos-publications.com. Rab25 upregulation has been shown to increase the levels of Snail protein expression waocp.org.
However, in other contexts, Rab25 can inhibit EMT. In colon cancer cells, Rab25 suppressed EMT by downregulating Snail expression, leading to reduced invasion spandidos-publications.com. Differential methylation status of the Rab25 promoter has been suggested as a factor contributing to the contrasting roles of Rab25 in different breast cancer subtypes, potentially influencing EMT nih.govoncotarget.com. In claudin-low breast cancer cell lines, exogenous Rab25 markedly inhibits cell migration, and during Snail-induced EMT, exogenous Rab25 potently reverses Snail-driven invasion oncotarget.com. Zeb2, a transcription factor, has been reported to employ DNA methylation to repress RAB25 and E-cadherin, and increased SIRT-1-mediated H3K9 deacetylation at both promoters to maintain this suppression, linking epigenetic regulation of Rab25 to EMT frontiersin.org.
The dual role of Rab25 in EMT, either promoting or inhibiting it depending on the cellular context, underscores the intricate regulatory networks involved.
Angiogenesis Regulation
Rab25 has also been shown to play a role in regulating angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
In some studies, Rab25 has demonstrated antiangiogenic abilities. In esophageal squamous cell carcinoma (ESCC), Rab25 was found to suppress angiogenesis through a dysregulated MAPK/ERK signaling pathway aacrjournals.orgsemanticscholar.org. Similarly, in triple-negative breast cancer, Rab25 was reported to suppress angiogenesis by modulating VEGF-A and VEGFR-1 expression aacrjournals.org.
Conversely, other research suggests a pro-angiogenic role for Rab25 in certain cancers. While the provided search results primarily highlight an anti-angiogenic function in specific contexts, the complex nature of Rab25's involvement in cancer suggests its effect on angiogenesis may also be context-dependent, potentially influenced by the specific signaling pathways activated.
Contribution to Chemoresistance Mechanisms
Rab25 has been implicated in contributing to chemoresistance, a major challenge in cancer treatment where cancer cells develop resistance to chemotherapeutic drugs.
Studies have shown that Rab25 can enhance chemoresistance in various cancer types, including ovarian cancer and non-small cell lung cancer (NSCLC) oncotarget.comcancerindex.orgtechscience.comnih.govwikigenes.orggeneticsmr.org. Rab25 expression level was significantly higher in cisplatin-resistant NSCLC cells compared to cisplatin-sensitive cells oncotarget.comgeneticsmr.org. Rab25 knockdown or inhibition of Akt, a pathway activated by Rab25, was found to reduce cisplatin resistance in ovarian cancer cells oncotarget.comnih.gov. Rab25's role in chemoresistance is potentially linked to its ability to activate intracellular signaling pathways like Akt, Src, and Wnt, which are associated with increased drug resistance oncotarget.comresearchgate.netnih.gov. Forced expression of Rab25 has been shown to prevent apoptosis and anoikis, including that induced by chemotherapy wikigenes.orgresearchgate.net.
In NSCLC, high Rab25 expression was associated with poor response to EGFR-tyrosine kinase inhibitor (TKI) treatment, and Rab25 mediated erlotinib (B232) resistance by activating the β1 integrin/AKT/β-catenin pathway cancerindex.org. In ovarian cancer, Rab25 tumorigenic potential and chemoresistance may rely on HIF1 activity cancerindex.org.
These findings suggest that Rab25 plays a significant role in the development of chemoresistance in several cancers, highlighting its potential as a therapeutic target to overcome drug resistance.
Genetic and Epigenetic Regulation in Disease States
The expression and function of Rab25 in disease states, particularly cancer, are influenced by both genetic and epigenetic regulatory mechanisms.
Gene Copy Number Amplification
Gene copy number amplification is one mechanism leading to altered Rab25 expression in cancer. The RAB25 gene is located at chromosome 1q22 oncotarget.comwikigenes.orgaacrjournals.org.
These findings underscore the importance of gene copy number amplification as a mechanism contributing to the altered expression and oncogenic role of Rab25 in certain cancers.
Promoter Methylation Status
Epigenetic mechanisms, particularly promoter methylation, also play a significant role in regulating Rab25 expression in cancer.
The methylation status of the RAB25 promoter has been shown to correlate with its expression levels oncotarget.comnih.govresearchgate.net. In some cancers, such as esophageal squamous cell carcinoma (ESCC) and oral and oropharyngeal squamous cell carcinoma (OOSCC), downregulation of Rab25 expression is associated with promoter hypermethylation oncotarget.comaacrjournals.orgresearchgate.netsemanticscholar.orgfigshare.com. Demethylation treatment with agents like 5-aza-dC has been shown to restore Rab25 expression in cells lacking its expression oncotarget.comaacrjournals.org. Bisulfite genomic sequencing analyses have confirmed that downregulation of Rab25 in ESCC cell lines and clinical samples is associated with promoter hypermethylation oncotarget.comaacrjournals.orgsemanticscholar.org. In OOSCC, RAB25 mRNA levels were negatively correlated with RAB25 methylation levels, and decreased expression was associated with lymph node metastasis figshare.com.
Conversely, in ovarian cancer, a decrease in Rab25 promoter methylation was associated with an increase in Rab25 mRNA level, suggesting elevation of Rab25 level by epigenetic regulation oncotarget.comresearchgate.net. Differential methylation status of the Rab25 promoter has been observed between luminal and basal subtypes of breast cancer, with a significant increase in methylation in the latter group nih.govpsu.edu. This differential methylation may contribute to the context-dependent role of Rab25 in breast cancer oncotarget.com.
MicroRNA-Mediated Regulation (e.g., let-7d, miR-577)
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level by affecting the stability and translation of target mRNAs nih.govfrontiersin.org. Altered RAB25 expression has been reported to be associated with changes in microRNA expression oncotarget.com. Several miRNAs have been shown to regulate RAB25 expression, influencing disease pathomechanisms, particularly in cancer.
let-7d
let-7d, a member of the conserved let-7 miRNA family, has been identified as a direct target of RAB25 oncotarget.com. Studies have shown that let-7d is often downregulated in certain cancer tissues compared to non-tumor tissues oncotarget.comnih.gov. For instance, in renal cell carcinoma (RCC), diminished expression of let-7d contributes to RAB25 upregulation cancerindex.org. An inverse correlation between the expression of let-7d and RAB25 has been observed in breast cancer samples nih.govresearchgate.net. Downregulation of let-7d in breast cancer tissues has been reported to be significant and inversely associated with tumor size, stage, and lymph node metastasis nih.gov. By targeting RAB25, let-7d can impede processes like epithelial-mesenchymal transition (EMT), which is crucial for cancer progression and metastasis nih.govnih.gov.
miR-577
miR-577 is another microRNA that has been shown to directly regulate RAB25 expression nih.govtandfonline.com. Research, particularly in breast cancer, indicates that miR-577 can suppress EMT and metastasis by targeting RAB25 nih.govnih.govspandidos-publications.com. Studies have demonstrated that miR-577 directly downregulates RAB25 expression, and overexpression of miR-577 leads to a significant decrease in RAB25 protein levels nih.gov. Conversely, downregulation of miR-577 results in increased RAB25 protein and mRNA levels nih.gov. The regulatory effect of miR-577 on RAB25 has been validated through experiments showing that miR-577 binds to the 3′-UTR of RAB25 mRNA nih.gov. The downregulation of miR-577 in breast cancer specimens has been observed, and its upregulation can reduce cell invasiveness nih.gov. The miR-577/RAB25 axis is considered a potential therapeutic target in breast cancer nih.govnih.gov.
Data on the expression correlation between these miRNAs and RAB25 in specific diseases highlight their regulatory roles:
| MicroRNA | Disease Context | RAB25 Expression Correlation | Observed Effect on Disease Process | Source |
| let-7d | Renal Cell Carcinoma | Inversely correlated | RAB25 upregulation due to diminished let-7d expression | oncotarget.comcancerindex.org |
| let-7d | Breast Cancer | Inversely correlated | let-7d inhibits EMT by targeting RAB25 | nih.govnih.gov |
| miR-577 | Breast Cancer | Inversely correlated | miR-577 suppresses EMT and metastasis by targeting RAB25 | nih.govnih.gov |
Transcription Factor Binding (e.g., ZEB2)
Transcription factors are proteins that bind to specific DNA sequences, regulating the transcription of genetic information from DNA to mRNA mdpi.com. The expression of RAB25 can also be regulated at the transcriptional level through the binding of transcription factors to its promoter region.
ZEB2
ZEB2 (Zinc Finger E-Box-Binding Homeobox 2) is a transcription factor known to play crucial roles in various cellular processes, including epithelial-mesenchymal transition (EMT) mdpi.comnih.gov. Research has shown that ZEB2 can directly bind to the promoter of the RAB25 gene and repress its transcriptional activity nih.govnih.govresearchgate.net. ZEB2 specifically binds to E-box sequences within the RAB25 promoter nih.govresearchgate.net. This binding is associated with epigenetic modifications, including local increases in DNA methylation and histone deacetylation, which contribute to the stable repression of RAB25 expression nih.gov.
Studies using cellular models with conditional ZEB2 expression have demonstrated a clear transcriptional repression of RAB25 nih.gov. A significant inverse correlation between RAB25 and ZEB2 expression has been identified in several human cancer types nih.gov. This suggests that ZEB2-mediated repression of RAB25 is a mechanism involved in the pathomechanisms of these cancers, potentially influencing processes like cell migration nih.gov.
The interaction between ZEB2 and the RAB25 promoter highlights a layer of transcriptional control over RAB25 expression, which, in turn, impacts cellular behavior and disease progression.
Research Methodologies and Experimental Models in Rab 25 Protein Studies
Cellular Models for Functional Investigation
Cancer Cell Lines
Cancer cell lines serve as fundamental in vitro models for investigating the cellular functions of RAB25, including its impact on proliferation, apoptosis, migration, and invasion. Studies have utilized a range of cell lines to explore RAB25's context-dependent roles as either an oncogene or a tumor suppressor.
HeLa cells: These cervical cancer cells have been used in studies investigating RAB25's role in membrane trafficking and its relationship with other Rab proteins like Rab11a. Ectopic expression of RAB25 in HeLa cells has been shown to affect rapid recycling within cellular tips, distinct from Rab11's role in long-distance transport in migrating cells. nih.gov
MDA-MB231 cells: This triple-negative breast cancer cell line has been a model for studying RAB25's potential tumor suppressor function. Introduction of RAB25 into MDA-MB231 cells, which have low endogenous levels of RAB25, has been reported to partially reverse oncogenic progression, enhance apoptosis, and suppress angiogenesis and invasion by regulating VEGF-A and VEGFR1 expression. nih.gov
Ovarian Cancer Cell Lines (e.g., A2780, HEY, OVCAR3): Ovarian cancer cell lines have been extensively used to study RAB25, often demonstrating an oncogenic role. Overexpression of RAB25 in these lines has been shown to increase hallmarks of cancer, such as anchorage-independent growth, proliferation, and reduced apoptosis and anoikis, frequently in a PI3K-dependent manner. nih.govembopress.org Downregulation of RAB25 in ovarian cancer cells has been reported to induce autophagic cell death and increase apoptosis. oncotarget.com Ectopic overexpression of RAB25 in A2780 cells increased cisplatin (B142131) resistance in vitro. oncotarget.com Studies using A2780 cells have also identified a RAB25-associated gene signature enriched in metabolism-associated genes, indicating a role for RAB25 in regulating cellular metabolism and survival under nutrient stress. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: HNSCC cell lines have been utilized to investigate the role of RAB25 in invasion and metastasis. Studies have observed downregulation of RAB25 in HNSCC patients and cell lines. aacrjournals.orgaacrjournals.org Modifying RAB25 expression in SCC cells using lentiviral systems has been employed to study its pathological functions. aacrjournals.orgresearchgate.net Reexpression of RAB25 in metastatic HNSCC cell lines has been found to block invasion in three-dimensional matrices. aacrjournals.orgresearchgate.net
Gastric Adenocarcinoma Cells (e.g., AGS): Gastric adenocarcinoma cells have been used to explore RAB25's involvement in tumorigenesis and its potential regulation of glycolysis. Studies have indicated that RAB25 can promote the proliferation and invasion of gastric adenocarcinoma cells and may be involved in regulating the Warburg effect via phosphorylating PKM2-Y105. nih.gov
Other Cell Lines: RAB25 expression has also been examined in other cell lines, including colorectal cancer lines like Caco2-BBE, where knockdown of RAB25 increased soft agar (B569324) colony formation, and esophageal squamous cell carcinoma (ESCC) cell lines, where downregulated RAB25 expression was observed. oncotarget.comaacrjournals.org Human keratinocyte cell line HaCaT has been used to show that depletion of RAB25 increased the expression of differentiation markers. researchgate.net Breast cancer cell lines, including MCF-7, have been used in proteomic approaches to identify RAB25 interacting proteins. aacrjournals.org Analysis across 52 breast cancer cell lines revealed a dichotomous distribution of RAB25 expression. researchgate.netaacrjournals.org Non-small cell lung cancer (NSCLC) cell lines, such as A549 and HOP-92, have been used to study RAB25's role in chemoresistance and erlotinib (B232) resistance. oncotarget.comcancerindex.org
In vivo Animal Models
In vivo animal models, primarily mice, are crucial for understanding the systemic effects of altered RAB25 expression on tumor development, progression, and metastasis, complementing the findings from in vitro studies.
Tumor Xenograft Models: Xenograft models, where human cancer cells are injected into immunocompromised mice, are commonly used to assess the tumorigenicity and metastatic potential of cells with manipulated RAB25 levels.
Overexpression of RAB25 in ovarian cancer cell lines increased tumor growth in xenograft models. embopress.org Conversely, knockdown of RAB25 expression by RNA interference significantly inhibited ovarian cancer growth in vivo. nih.govembopress.org
Tail vein injection of RAB25 knockdown bladder cancer cells into immunocompromised mice resulted in fewer tumor nodule formations in the lung. oncotarget.com
In a mouse model for oral cancer, reexpression of RAB25 in a metastatic HNSCC cell line was sufficient to block metastasis to cervical lymph nodes. aacrjournals.orgresearchgate.net
RAB25 overexpressing breast cancer cells formed larger tumors than control cells when injected as xenografts in mice, suggesting a role in promoting tumor progression in luminal B tumors. researchgate.netaacrjournals.org
In vivo animal models have generally demonstrated that RAB25 can increase tumorigenicity and decrease tumor cell apoptosis. nih.gov
Genetically Engineered Mouse Models for Disease Studies (e.g., ApcMin/+ mice)
Crossing RAB25-deficient mice with genetically engineered mouse models for specific diseases allows for the investigation of how RAB25 deficiency impacts disease initiation and progression in a more complex genetic context.
ApcMin/+ mice: The ApcMin/+ mouse model is widely used for studying intestinal adenoma formation. Crossing RAB25-deficient mice onto an ApcMin/+ genetic background has revealed a tumor suppressor function for RAB25 in intestinal neoplasia. embopress.orgresearchgate.netjci.org
ApcMin/+ mice crossed onto a RAB25-deficient background showed a significant increase in intestinal polyps (4-fold increase) and colonic tumors (2-fold increase) compared to parental ApcMin/+ mice. jax.orgresearchgate.netjci.org
The increase in polyps was observed throughout the intestine, with a greater increase in the distal intestine. researchgate.net
RAB25-deficient mice crossed onto the ApcMin/+ background showed accentuated decreases in β1 integrin staining in the lateral membranes of villus cells. researchgate.netjci.org
Smad3+/- mice: Crossing Smad3+/- mice onto a RAB25-deficient background demonstrated a marked increase in colonic tumor formation, further supporting a tumor suppressor role for RAB25 in the intestine. researchgate.netjci.org
When combined with other known oncogenes, RAB25 deficient mice exhibit accelerated tumor growth. jax.org
Other Experimental Approaches
Beyond cell lines and animal models, other experimental techniques provide insights into the biochemical activity and molecular interactions of RAB25.
GTP-binding Assays
GTP-binding assays are used to assess the ability of RAB25 protein to bind guanosine (B1672433) triphosphate (GTP), a key aspect of its function as a small GTPase.
Recombinant RAB25 has been shown to bind GTP on blot. researchgate.net
Recombinant RAB25 protein exhibits specific binding of [α-32P]GTP with saturable kinetics. molbiolcell.org
The deduced amino acid sequence of RAB25 includes a GTP-binding site sequence of WDTAGLE. researchgate.net
RAB GTPases cycle between an inactive GDP-bound form and an active GTP-bound form that recruits downstream effectors. nih.govuniprot.org
RAB25's unique substitution of leucine (B10760876) for glutamine at position 71 (compared to the typical WDTAGQE consensus) is of interest because it typically decreases intrinsic GTPase activity, potentially resulting in a constitutively active protein. researchgate.netaacrjournals.orgnih.gov
Proteomics and Transcriptomics in RAB 25 Protein Research
Proteomic and transcriptomic approaches are employed to analyze the protein and mRNA expression levels of RAB25 and identify interacting proteins and downstream genes, providing a broader understanding of its molecular network and biological roles.
Transcriptomics:
High-throughput transcriptome sequencing profiling has been used to identify differentially expressed genes, including RAB25, in cancer tissues compared to normal tissues. aacrjournals.orgsemanticscholar.org
Transcriptomic analysis of the skin in RAB25 KO mice revealed altered gene expression related to epidermal differentiation and development. researchgate.net
Analysis of mRNA expression datasets has shown that RAB25 mRNA levels are frequently elevated and correlated with poor prognosis in certain cancers, such as ovarian and luminal B breast cancers. nih.govembopress.orgresearchgate.netaacrjournals.org
A RAB25-associated gene signature has been identified using transcriptomic analysis in ovarian cancer cells. nih.gov
Transcriptomic data integrated with proteomic data can reveal mechanisms like epithelial-mesenchymal transition (EMT), where RAB25 has been identified as a bimodal protein with high mRNA-protein coupling. plos.org
Proteomics:
Western blotting and immunohistochemistry are commonly used proteomic techniques to examine RAB25 protein expression levels in cell lines and clinical tissue samples. aacrjournals.orgcancerindex.orgsemanticscholar.org
Proteomic approaches, such as retrovirus-based molecular two hybrid screens, have been utilized to identify RAB25 interacting proteins in cancer cells. aacrjournals.org
Integrated proteomics data from databases like ProteomicsDB and UniProt provide information on RAB25 protein expression in various cell lines and tissues. uniprot.orggenecards.org
Analysis of protein abundance across cancer cell lines using techniques like RPPA (Reverse Phase Protein Array) has identified RAB25 as a bimodal protein, suggesting it acts as a molecular switch. plos.org
Co-immunoprecipitation has been used to confirm interactions between RAB25 and other proteins, such as β1 integrin. cancerindex.org
Future Research Directions and Unresolved Questions
Elucidation of Context-Specific Regulatory Mechanisms
A key area for future research is to fully understand the mechanisms that dictate the context-dependent function of RAB 25 as either an oncogene or a tumor suppressor. oncotarget.comgenecards.orgspandidos-publications.comnih.govnih.gov While studies have shown that RAB 25 can promote or suppress tumor phenotypes depending on the cellular context, the underlying regulatory switches governing this duality remain largely unknown. nih.govresearchgate.net Future research should focus on identifying the specific cellular signals, protein modifications, or interacting partners that determine RAB 25's functional outcome in different cell types and disease states. Investigating how the tumor microenvironment influences RAB 25 activity and its downstream effects is also crucial.
Identification of Novel Interaction Partners and Effector Proteins
Although some RAB 25 interaction partners and effectors, such as RAB11FIP1, RAB11FIP2, RAB11FIP3, RAB11FIP4, ITGB1, ITGAV, VPS33B, and PKM2, have been identified, a comprehensive understanding of its interactome is still needed. uniprot.orgnih.govgenecards.orgnih.gov Identifying novel proteins that interact with RAB 25 in its different nucleotide-bound states (GDP and GTP) and in various cellular compartments will provide insights into the diverse pathways it regulates. uniprot.orgoncotarget.comportlandpress.comcellapplications.com Advanced proteomic techniques, such as affinity purification coupled with mass spectrometry, can be employed to identify these novel partners. Understanding how RAB 25 recruits specific effector proteins to membranes is essential for deciphering its precise roles in vesicle trafficking and signaling. oncotarget.comportlandpress.comcellapplications.comsigmaaldrich.com
Detailed Molecular Mechanisms in Specific Cellular Processes and Disease States
While RAB 25 has been implicated in processes like integrin recycling, epithelial morphogenesis, and transcytosis, the detailed molecular mechanisms by which it exerts these effects require further in-depth investigation. uniprot.orgoncotarget.comportlandpress.commolbiolcell.orgspandidos-publications.com For example, further studies are needed to fully elucidate how RAB 25 regulates integrin recycling and whether suppressing this process contributes to reduced tumor formation in contexts where RAB 25 acts as a tumor suppressor. oncotarget.comnih.gov Similarly, a deeper understanding of how RAB 25 influences tight junction proteins like CLDN4 and its impact on epithelial barrier function is warranted. uniprot.org In the context of cancer, unraveling the precise molecular pathways by which RAB 25 promotes or suppresses tumor growth, invasion, and metastasis in specific cancer types is critical for developing targeted therapies. oncotarget.comnih.govnih.govresearchgate.netresearchgate.netspandidos-publications.com
Exploration of RAB 25 Protein's Role in Other Biological Systems (e.g., Plant Biology)
While research on RAB 25 has primarily focused on mammalian systems, particularly in the context of cancer and epithelial cell biology, exploring its role in other biological systems, such as plant biology, represents a significant future research direction. Studies have shown that RAB proteins are present and play crucial roles in plant development and stress responses, particularly in vesicle trafficking. ontosight.ainih.gov Investigating the function of RAB 25 homologs in plants, such as Oryza sativa, could reveal conserved or divergent roles in vesicle trafficking, development, and responses to environmental cues like drought and salt stress. ontosight.ai Such studies could provide valuable comparative insights into the evolutionary conserved functions of RAB proteins and potentially identify novel applications in agriculture. ontosight.ai
Understanding Transcriptional Regulation of this compound
The mechanisms governing the transcriptional regulation of the RAB25 gene are not yet fully understood. oncotarget.com While altered RAB 25 expression has been observed in various cancers and linked to changes in microRNA expression, gene copy number alterations, and epigenetic modifications, a comprehensive picture of its transcriptional control is missing. oncotarget.comnih.gov Identifying the key transcription factors and regulatory elements that control RAB25 expression in different tissues and in response to various stimuli is essential. genecards.orgnih.govmolbiolcell.org Furthermore, understanding how epigenetic mechanisms, such as DNA methylation and histone modifications, contribute to the dysregulation of RAB25 expression in disease states, particularly cancer, is a critical area for future investigation. oncotarget.comnih.gov Studies have shown that transcription factors like ZEB2 can repress RAB25 expression through epigenetic regulation by SIRT1 during epithelial-to-mesenchymal transition. nih.gov Further research is needed to identify other transcriptional regulators and the complex interplay of factors that determine RAB25 expression levels.
Q & A
Q. What statistical models evaluate RAB25’s role as a independent variable in multivariable systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
